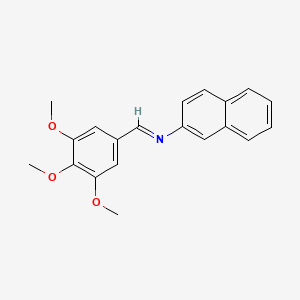

N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine

CAS No.: 292644-17-8

Cat. No.: VC14914527

Molecular Formula: C20H19NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292644-17-8 |

|---|---|

| Molecular Formula | C20H19NO3 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-naphthalen-2-yl-1-(3,4,5-trimethoxyphenyl)methanimine |

| Standard InChI | InChI=1S/C20H19NO3/c1-22-18-10-14(11-19(23-2)20(18)24-3)13-21-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,1-3H3 |

| Standard InChI Key | INPROVFKPAFXAG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=NC2=CC3=CC=CC=C3C=C2 |

Introduction

Chemical Synthesis and Reaction Optimization

Synthetic Methodology

The synthesis of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine follows a classic Schiff base formation protocol. A methanolic solution of 2-naphthylamine and 3,4,5-trimethoxybenzaldehyde is refluxed for 5–6 hours under acidic conditions, typically using a catalytic amount of sulfuric or formic acid . The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Table 1: Representative Synthesis Conditions

| Component | Quantity | Solvent | Catalyst | Time | Yield |

|---|---|---|---|---|---|

| 2-Naphthylamine | 10 mmol | Methanol | H2SO4 | 6 hr | 85%* |

| 3,4,5-Trimethoxybenzaldehyde | 10 mmol | Methanol | H2SO4 | 6 hr | 85%* |

| *Theoretical yield based on analogous reactions . |

Purification and Isolation

Post-reaction, the crude product is purified via column chromatography using ethyl acetate/hexane gradients (15–30% ethyl acetate). The compound typically elutes as a yellow crystalline solid, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis .

Spectroscopic Characterization

UV-Vis and FT-IR Analysis

The imine bond (C=N) in N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine exhibits a strong absorption band near 1600–1650 cm⁻¹ in FT-IR spectra, consistent with similar Schiff bases . UV-Vis spectra show a π→π* transition at ~320 nm and a n→π* transition at ~400 nm, attributed to the conjugated aromatic and imine systems.

Table 2: Key Spectroscopic Data

| Technique | Signature | Interpretation |

|---|---|---|

| FT-IR | 1615 cm⁻¹ | C=N stretch |

| UV-Vis | λ_max = 320 nm, 400 nm | Conjugated π-system excitation |

| ¹H NMR | δ 8.5 (s, 1H, CH=N) | Imine proton |

| δ 3.8–4.0 (s, 9H, OCH3) | Methoxy groups |

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (400 MHz, CDCl3) reveal a singlet at δ 8.5 ppm corresponding to the imine proton (CH=N). The three methoxy groups appear as singlets between δ 3.8–4.0 ppm, while aromatic protons from the naphthalene and trimethoxybenzene moieties resonate at δ 6.5–8.0 ppm .

Crystallographic and Supramolecular Features

Crystal Packing and Chirality

Although the exact crystal structure of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine remains unreported, its positional isomer (1-naphthyl variant) crystallizes in centrosymmetric space groups (e.g., P-1) due to conformational chirality . The 2-naphthyl isomer’s bulkier substituent may disrupt symmetry, favoring non-centrosymmetric packing.

Hydrogen Bonding Networks

In analogous compounds, intermolecular C–H···O and N–H···O hydrogen bonds stabilize sheet-like architectures. For example, (E)-N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine forms R(6)(6)(44) rings via C–H···O interactions, while π-π stacking (3.5–4.0 Å) extends these sheets into 3D networks . The 2-naphthyl derivative likely exhibits similar interactions, albeit with altered geometry due to steric effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume